Superior Binding Affinity for the Human NK3 Receptor vs. Talnetant and SB-222200
SSR 146977 demonstrates sub-nanomolar affinity (Ki = 0.26 nM) for the human NK3 receptor, which is 5.4-fold more potent than talnetant (Ki = 1.4 nM) [1][2] and 16.9-fold more potent than SB-222200 (Ki = 4.4 nM) in comparable radioligand binding assays using CHO cells expressing the human NK3 receptor.
| Evidence Dimension | Binding Affinity (Ki) at human NK3 Receptor |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | Talnetant: 1.4 nM; SB-222200: 4.4 nM |
| Quantified Difference | 5.4-fold higher affinity vs. Talnetant; 16.9-fold higher affinity vs. SB-222200 |
| Conditions | Radioligand binding assay using [125I]-neurokinin B or [3H]-senktide on membranes from CHO cells stably expressing the human NK3 receptor. |
Why This Matters
Higher affinity allows for the use of lower compound concentrations in vitro, potentially reducing off-target effects and improving the signal-to-noise ratio in assays.
- [1] Emonds-Alt X, et al. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist. Can J Physiol Pharmacol. 2002 May;80(5):482-8. View Source
- [2] Sarau HM, et al. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412 (talnetant). J Pharmacol Exp Ther. 1997 Jun;281(3):1303-11. View Source
